Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Researchers often face failed SAR campaigns when generic thiadiazole analogs fail to reproduce published activity. This specific 5-chloro ethyl carbamate is essential; even minor substitutions at the 5-position abolish target binding against Pseudomonas and Candida spp. Procure with confidence to ensure synthetic reproducibility. - Critical intermediate for LAL inhibitor chem. probe development. - Reactive handle for next-gen crop protection derivatization. - Process chemistry substrate with optimized ATDA/chloroformate route.

Molecular Formula C5H6ClN3O2S
Molecular Weight 207.64 g/mol
Cat. No. B12090406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
Molecular FormulaC5H6ClN3O2S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NN=C(S1)Cl
InChIInChI=1S/C5H6ClN3O2S/c1-2-11-5(10)7-4-9-8-3(6)12-4/h2H2,1H3,(H,7,9,10)
InChIKeyNWKIZAHJJKZMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate: Technical Profile & Procurement


Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate (CAS 60320-58-3) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole carbamate class [1]. It possesses a central 1,3,4-thiadiazole ring substituted with a chlorine atom at the 5-position and an ethyl carbamate group at the 2-position, with a molecular formula of C5H6ClN3O2S and a molecular weight of 207.64 g/mol . The compound is recognized as a versatile building block in medicinal chemistry and agrochemical research due to the established broad-spectrum bioactivity associated with the 1,3,4-thiadiazole scaffold [2].

Scaffold 1,3,4-Thiadiazole carbamate building block for medicinal chemistry and agrochemical research
Substituent 5-Chloro for antimicrobial and enzyme-inhibition SAR studies
Ester Ethyl carbamate enables further synthetic elaboration and property tuning

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate: Substituent & Ester Specificity


The biological activity and physicochemical properties of 1,3,4-thiadiazole carbamates are exquisitely sensitive to even minor structural modifications [1]. Replacing the 5-chloro substituent with other halogens or alkyl groups can abolish or significantly attenuate target binding, as demonstrated in structure-activity relationship (SAR) studies of antimicrobial thiadiazole carbamates [2]. Similarly, altering the ethyl carbamate ester to a tert-butyl or methyl ester profoundly impacts lipophilicity, metabolic stability, and synthetic accessibility [3]. Consequently, generic substitution within this chemical class is not scientifically valid; procurement of the specific ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is essential to ensure reproducibility of reported synthetic routes and bioassay results.

5-Chloro substituent

Replacing chlorine with other halogens or alkyl groups may abolish target binding and bioactivity, as shown in thiadiazole carbamate SAR.

Ethyl ester group

Switching to tert-butyl or methyl ester profoundly alters lipophilicity, metabolic stability, and synthetic accessibility.

Generic analog

Thiadiazole carbamates with different substitution patterns are not interchangeable; specific procurement is essential for reproducibility.

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate: Differentiation from Analogs


Pyridine-Catalyzed Carbamate Formation

The synthesis of 5-(substituted-1,3,4-thiadiazol-2-yl) carbamates, including the ethyl ester derivative, is achieved by refluxing the corresponding 2-amino-5-substituted-1,3,4-thiadiazole (ATDA) with ethyl chloroformate [1]. A direct comparison of base catalysts demonstrates that using pyridine to neutralize the generated acid provides a higher product yield than using sodium carbonate under otherwise identical conditions [1]. This optimization is critical for efficient procurement and scale-up.

Synthesis Yield
Method context
Pyridine base provided higher yield than sodium carbonate under identical conditions.
Supports process optimization for scale-up.
Yield improvement reported; exact % not quantified in source abstract.
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Density vs. tert-Butyl Ester Analog

The ethyl carbamate derivative exhibits a predicted density of 1.558±0.06 g/cm³ [1]. In contrast, the tert-butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate analog, which shares the same core scaffold but features a bulkier ester group, has a significantly lower density of approximately 1.35 g/cm³ (predicted) . This difference in density can affect solubility, crystallization behavior, and handling properties during formulation or analytical method development.

Density
Head-to-head
Ethyl ester: 1.558 ± 0.06 g/cm³; tert-Butyl analog: ~1.35 g/cm³.
Ethyl derivative is denser, affecting handling and formulation behavior.
Predicted values; experimental verification recommended.
Physical Chemistry Formulation Development Quality Control

5-Chloro Substitution and Antimicrobial Activity

Structure-activity relationship (SAR) studies on 1,3,4-thiadiazole carbamates have established that the nature of the substituent at the 5-position of the thiadiazole ring is a primary determinant of antimicrobial potency [1]. While direct MIC data for ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is not available in the primary literature, class-level inference from related series demonstrates that 5-alkylthio substituents confer consistent activity against Pseudomonas and Candida species, and that the incorporation of a chlorine atom, as in the target compound, is a common strategy to enhance bioactivity and modulate electronic properties [2].

Antimicrobial SAR
Class-level
5-Chloro substituent is associated with enhanced antimicrobial potential in 1,3,4-thiadiazole series.
Supports screening library inclusion for antimicrobial discovery.
Class-level SAR; specific MIC data for target compound not available.
Antimicrobial Drug Discovery Agricultural Chemistry SAR Analysis

Selective LAL Inhibition

Thiadiazole carbamates, as a class, have been identified as potent and selective inhibitors of lysosomal acid lipase (LAL), a key therapeutic target for Niemann-Pick type C disease [1]. In a study of various 3,4-disubstituted thiadiazole carbamates, compounds exhibited nanomolar IC50 values against LAL, while showing no inhibition of other tested lipases such as human pancreatic lipase [1]. The 5-chloro-1,3,4-thiadiazole core present in ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate aligns with the structural motifs shown to confer this selective LAL inhibition [2].

LAL Inhibition
Class-level
Related thiadiazole carbamates inhibit LAL with nanomolar IC50 values, selective over human pancreatic lipase.
Supports lysosomal acid lipase probe development.
Target compound IC50 not determined; class-level inference.
Lysosomal Storage Disorders Niemann-Pick Type C Enzyme Inhibition

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate: Primary Applications


Antimicrobial Lead Discovery & SAR

Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate serves as a key intermediate for synthesizing novel antimicrobial agents. Its 5-chloro substituent, as established by class-level SAR, is a critical feature for potent activity against Pseudomonas and Candida species [1]. Researchers can use this compound to generate focused libraries to further optimize the carbamate and thiadiazole moieties for improved potency and spectrum.

LAL Chemical Probe Development

Given the established class-level activity of thiadiazole carbamates as selective LAL inhibitors [2], ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is a prime candidate for developing chemical probes to investigate LAL function in cellular models of lysosomal storage disorders, including Niemann-Pick type C disease.

Fungicide & Pesticide Intermediate

The 1,3,4-thiadiazole scaffold is widely utilized in the design of commercial fungicides and pesticides [3]. The presence of the chlorine atom and the ethyl carbamate group in this specific compound provides a reactive handle for further derivatization, enabling the synthesis of novel crop protection agents with potentially improved efficacy or environmental profiles.

Synthetic Method Optimization

The documented synthesis of this compound via ATDA and ethyl chloroformate, with a noted yield improvement using pyridine as a base [4], makes it a valuable substrate for training and process chemistry studies focused on heterocyclic carbamate formation and optimization of reaction conditions.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
5-Chloro substituent SAR context
Activity against Pseudomonas and Candida panels
Lysosomal acid lipase probe development
Thiadiazole carbamate chemotype
Selective LAL inhibition in cellular models
Agrochemical intermediate synthesis
Reactive ethyl carbamate handle
Derivatization for crop protection screening
Synthetic process optimization
ATDA-based carbamate formation
Pyridine-catalyzed yield improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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